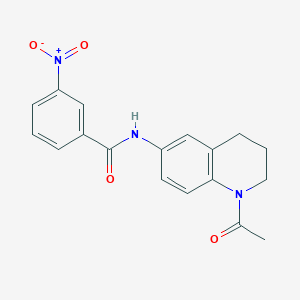

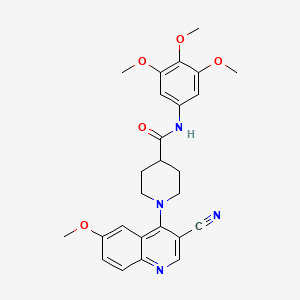

![molecular formula C17H19N3O3S B3011384 (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2109277-93-0](/img/structure/B3011384.png)

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule that may be related to the class of azabicyclooctane derivatives. These derivatives are known for their potential pharmacological activities, particularly in the context of cognitive disorders such as schizophrenia. For instance, a related compound, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, has been identified as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) and shows promise for treating cognitive deficits in schizophrenia .

Synthesis Analysis

The synthesis of related azabicyclooctane derivatives has been reported in the literature. For example, the enantiomerically pure bicyclic pyrrolidine derivative (1S,5S)-2-azabicyclo[3.3.0]octane was synthesized from a carboxylic acid precursor with a high yield of 84% through a decarboxylation reaction . This suggests that the synthesis of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane could potentially involve similar strategies, such as starting from a carboxylic acid derivative and employing decarboxylation or other functional group transformations to introduce the pyridinyl groups.

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by a bicyclic framework that includes a nitrogen atom within the ring system. This structural feature is crucial for the interaction with biological targets such as the alpha7 nAChR. The presence of pyridinyl substituents in the molecule could influence its binding affinity and selectivity towards the receptor, as seen in related compounds .

Chemical Reactions Analysis

Azabicyclooctane derivatives can participate in various chemical reactions, particularly those that modify the substituents attached to the bicyclic core. The pyridinyl groups in the molecule could be modified through reactions such as sulfonation, alkylation, or oxidation, which would alter the compound's pharmacological properties. The enantiomeric purity of the compound is also significant, as it can affect the outcome of asymmetric syntheses and the efficacy of the molecule in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane would likely include high oral bioavailability and rapid brain penetration, as observed with similar compounds . The molecule's solubility, stability, and distribution within biological systems would be influenced by the nature of the substituents and the bicyclic structure. The enantiomeric purity could also play a role in the compound's pharmacokinetics and pharmacodynamics.

Propriétés

IUPAC Name |

3-pyridin-3-yloxy-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c21-24(22,17-4-2-8-19-12-17)20-13-5-6-14(20)10-16(9-13)23-15-3-1-7-18-11-15/h1-4,7-8,11-14,16H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIBLRYPJOYYMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

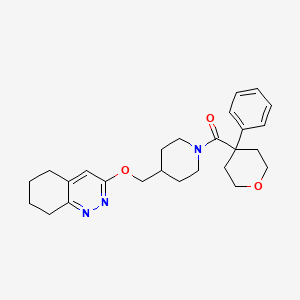

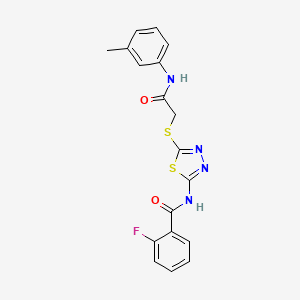

![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)

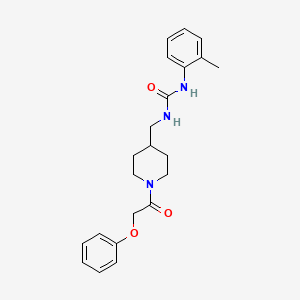

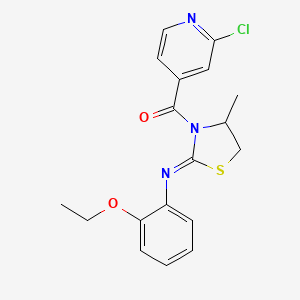

![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)

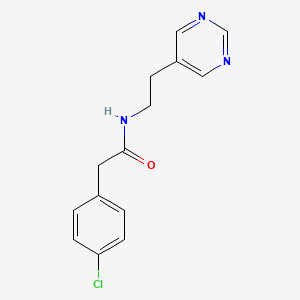

![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3011316.png)

![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)